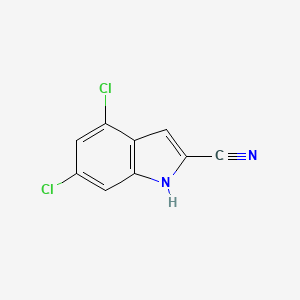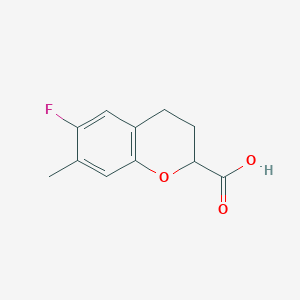
4,6-dichloro-1H-indole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of chlorine atoms at positions 4 and 6, along with a cyano group at position 2, makes this compound particularly interesting for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted indoles, while oxidation can produce indole-2-carboxylic acids .
Applications De Recherche Scientifique
4,6-Dichloro-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dichloro-1H-indole-2-carboxamide
- 4,6-Difluoro-1H-indole-2-carbonitrile
- 4,6-Dichloro-1H-indole-2-carboxylic acid
Uniqueness
4,6-Dichloro-1H-indole-2-carbonitrile is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
648417-02-1 |
|---|---|
Formule moléculaire |
C9H4Cl2N2 |
Poids moléculaire |
211.04 g/mol |
Nom IUPAC |
4,6-dichloro-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C9H4Cl2N2/c10-5-1-8(11)7-3-6(4-12)13-9(7)2-5/h1-3,13H |
Clé InChI |
XKHIUSDROWKNFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=C2)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)



![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891612.png)
![7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B11891615.png)




![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)

